[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester
Overview
Description
Preparation Methods
The synthesis of NCX-2216 involves the esterification of flurbiprofen with a nitric oxide-releasing moiety. The synthetic route typically includes the following steps:
Esterification: Flurbiprofen is reacted with 4-nitrooxy butanol in the presence of a suitable catalyst to form the ester linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain NCX-2216 in its pure form.
Industrial production methods for NCX-2216 would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
NCX-2216 undergoes several types of chemical reactions, including:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation, releasing nitric oxide.
Hydrolysis: The ester linkage in NCX-2216 can be hydrolyzed under acidic or basic conditions, leading to the release of flurbiprofen and 4-nitrooxy butanol.
Reduction: The nitro group in the nitric oxide-releasing moiety can be reduced to an amine under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents for nitric oxide release, acidic or basic solutions for hydrolysis, and reducing agents for nitro group reduction. Major products formed from these reactions include flurbiprofen, nitric oxide, and 4-nitrooxy butanol.
Scientific Research Applications
NCX-2216 has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitric oxide release and its effects on various chemical processes.
Biology: NCX-2216 is employed in research to understand its effects on cellular processes, particularly those involving nitric oxide signaling.
Medicine: The compound is investigated for its potential therapeutic benefits in treating inflammatory disorders and neurodegenerative diseases like Alzheimer’s disease. .
Mechanism of Action
NCX-2216 exerts its effects through the release of nitric oxide, which has several biological activities. The nitric oxide released from NCX-2216 can:
Inhibit Cyclooxygenase: Nitric oxide inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Activate Microglia: In Alzheimer’s disease models, NCX-2216 activates microglia, which are involved in clearing β-amyloid deposits.
Modulate Signaling Pathways: Nitric oxide can modulate various signaling pathways, including those involving cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects.
Comparison with Similar Compounds
NCX-2216 is unique compared to other nitric oxide-releasing nonsteroidal anti-inflammatory drugs due to its specific structure and combination of nitric oxide release with flurbiprofen. Similar compounds include:
Nitroaspirin (NCX-4016): A nitric oxide-releasing derivative of aspirin, which has similar gastroprotective and anti-inflammatory properties but is structurally different.
NCX-2216 stands out due to its prolonged inhibition of prostaglandin synthesis in the brain and its ability to reduce β-amyloid deposition without causing gastric injury .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-(3-fluoro-4-phenylphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO8/c1-20(23-12-13-24(25(30)19-23)22-8-4-3-5-9-22)29(33)39-26-14-10-21(18-27(26)36-2)11-15-28(32)37-16-6-7-17-38-31(34)35/h3-5,8-15,18-20H,6-7,16-17H2,1-2H3/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYIAKTZYYAZAJ-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3=C(C=C(C=C3)C=CC(=O)OCCCCO[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3=C(C=C(C=C3)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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